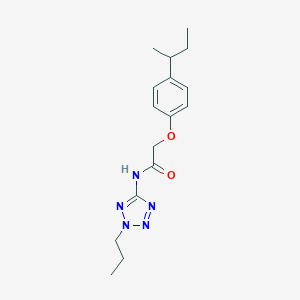![molecular formula C20H25N3O2 B251557 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, also known as MPAA, is a synthetic compound that has shown potential as a drug candidate for various medical applications.
作用机制
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to bind to specific receptors such as the dopamine D2 receptor and the 5-HT1A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as reducing the expression of pro-inflammatory cytokines, increasing the expression of anti-inflammatory cytokines, inhibiting the growth and proliferation of cancer cells, and improving cognitive function.
实验室实验的优点和局限性
One of the advantages of using 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in lab experiments is its ability to selectively target specific signaling pathways and receptors. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide research, including further studies on its mechanism of action, optimization of its chemical structure for improved efficacy and safety, and evaluation of its potential use in combination with other drugs for synergistic effects. Additionally, this compound could be studied for its potential use in other medical applications such as cardiovascular disease and metabolic disorders.
In conclusion, this compound is a synthetic compound that has shown potential as a drug candidate for various medical applications. Its mechanism of action involves the inhibition of specific signaling pathways and receptors, and it has been shown to have various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, its potential toxicity and side effects need to be carefully evaluated. There are several future directions for this compound research, which could lead to the development of new and effective therapeutic agents for various diseases.
合成方法
The synthesis of 2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves the reaction of 3-methylphenol with 4-(4-methylpiperazin-1-yl)benzaldehyde followed by the addition of acetic anhydride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
属性
分子式 |
C20H25N3O2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H25N3O2/c1-16-4-3-5-19(14-16)25-15-20(24)21-17-6-8-18(9-7-17)23-12-10-22(2)11-13-23/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
InChI 键 |
IQOFJVHRODOSDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251474.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
![2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251476.png)
![4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251477.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B251484.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)
![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)

![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)
![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

